molecular formula C13H16O2 B12589538 3-Hydroxy-4-methylidene-1-phenylhexan-1-one CAS No. 648416-40-4

3-Hydroxy-4-methylidene-1-phenylhexan-1-one

Cat. No.: B12589538
CAS No.: 648416-40-4
M. Wt: 204.26 g/mol
InChI Key: NVTHGNKDFFTGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methylidene-1-phenylhexan-1-one is an organic compound with a unique structure that includes a hydroxy group, a methylidene group, and a phenyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methylidene-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst, resulting in the formation of an optically active epoxyketone. This intermediate is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen gas (H2) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylidene-1-phenylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-Hydroxy-4-methylidene-1-phenylhexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylidene-1-phenylhexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-phenylhexan-1-one: Similar structure but lacks the methylidene group.

    4-Hydroxy-3-methoxyphenyl methylidene benzohydrazide: Contains a similar hydroxy and methylidene group but has a different core structure.

Uniqueness

The presence of both a hydroxy group and a methylidene group in 3-Hydroxy-4-methylidene-1-phenylhexan-1-one makes it unique compared to other similar compounds

Properties

CAS No.

648416-40-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-hydroxy-4-methylidene-1-phenylhexan-1-one

InChI

InChI=1S/C13H16O2/c1-3-10(2)12(14)9-13(15)11-7-5-4-6-8-11/h4-8,12,14H,2-3,9H2,1H3

InChI Key

NVTHGNKDFFTGBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.